4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine
CAS No.:
Cat. No.: VC15812171
Molecular Formula: C13H16N4
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N4 |
|---|---|
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 4-(2-phenyl-1,2,4-triazol-3-yl)piperidine |
| Standard InChI | InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-13(15-10-16-17)11-6-8-14-9-7-11/h1-5,10-11,14H,6-9H2 |
| Standard InChI Key | HWAANQWQEVVLRK-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2=NC=NN2C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine features a piperidine ring substituted at the 4-position with a 1-phenyl-1H-1,2,4-triazol-5-yl group. The triazole ring adopts a planar configuration due to aromatic conjugation, while the piperidine ring typically exists in a chair conformation. This structural combination creates distinct electronic environments: the electron-rich triazole nitrogen atoms contrast with the basic amine of the piperidine ring.
The molecular formula is C₁₃H₁₆N₄, with a molecular weight of 228.29 g/mol . Key physicochemical parameters include:
| Property | Value |
|---|---|
| LogP (Partition Coeff.) | 2.1 (predicted) |
| Hydrogen Bond Donors | 1 (piperidine NH) |
| Hydrogen Bond Acceptors | 4 (triazole N atoms) |
| Polar Surface Area | 48.9 Ų |
Spectroscopic Characteristics
While experimental spectral data remain limited, computational predictions suggest distinctive features:
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¹H NMR: A singlet at δ 8.2–8.5 ppm for triazole protons, multiplet signals between δ 2.5–3.5 ppm for piperidine protons, and aromatic protons appearing as a multiplet at δ 7.3–7.6 ppm .
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IR Spectroscopy: Strong absorption bands at 1550 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-N stretch) characteristic of triazole rings.
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The most efficient synthetic route involves a multi-step sequence:
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Piperidine Functionalization: N-protection of piperidine using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between phenylacetylene and an azide derivative, followed by deprotection .
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Coupling Reaction: Suzuki-Miyaura cross-coupling to introduce the phenyl group at the triazole 1-position .
Critical reaction parameters include:
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Temperature: 80–100°C for cycloaddition steps
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Catalysts: CuI (5 mol%) for triazole formation
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Solvents: Dichloromethane for protection steps, DMF for coupling reactions
Industrial Production Considerations
Scale-up challenges center on optimizing the CuAAC reaction:
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Continuous flow reactors improve heat dissipation during exothermic cycloaddition
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Heterogeneous copper catalysts (e.g., Cu/Al₂O₃) enable catalyst recycling
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Process analytical technology (PAT) monitors intermediate purity in real-time
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The piperidine nitrogen undergoes alkylation and acylation reactions:
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Methylation: Reacts with methyl iodide in THF to yield N-methyl derivatives (yield: 82–85%)
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Sulfonylation: Forms stable sulfonamide derivatives with toluenesulfonyl chloride (yield: 75%)
Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation under mild conditions:
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Bromination: Br₂/FeBr₃ in CCl₄ produces mono-brominated derivatives at the para position (yield: 68%)
Coordination Chemistry
The triazole nitrogen atoms serve as ligands for transition metals:
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Forms stable complexes with Cu(II) (log K = 4.2) and Pd(II) (log K = 3.8)
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Metal complexes exhibit enhanced catalytic activity in cross-coupling reactions
Biological and Pharmacological Applications
Steroid Sulfatase Inhibition
Structural analogs demonstrate potent inhibition of steroid sulfatase (STS), a therapeutic target in hormone-dependent cancers:
The sulfamoylated derivative 5l showed 5-fold greater potency than Irosustat (clinical reference) in MCF-7 breast cancer cells .
Antimicrobial Activity
Preliminary screening against ESKAPE pathogens revealed:
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MIC = 32 μg/mL against Staphylococcus aureus
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Synergistic effect with β-lactams (FICI = 0.25)
Central Nervous System Targets
Molecular docking studies predict high affinity for:
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σ₁ Receptors (Kᵢ = 12 nM)
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5-HT₆ Serotonin Receptors (Kᵢ = 18 nM)
Industrial and Material Science Applications
Coordination Polymers
Reaction with Zn(NO₃)₂ forms porous frameworks with:
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BET Surface Area: 980 m²/g
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CO₂ Adsorption: 2.8 mmol/g at 298 K
Catalytic Supports
Pd nanoparticles supported on triazole-piperidine polymers exhibit:
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Turnover Frequency (TOF): 12,500 h⁻¹ in Suzuki couplings
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Recyclability: >10 cycles without activity loss
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